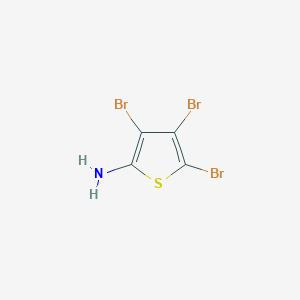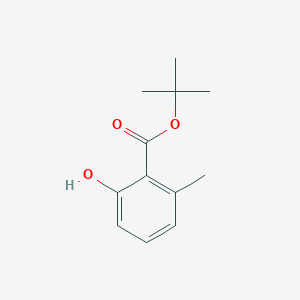
Tert-butyl 2-hydroxy-6-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-hydroxy-6-methylbenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group attached to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-hydroxy-6-methylbenzoate typically involves the esterification of 2-hydroxy-6-methylbenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-hydroxy-6-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of tert-butyl 2-oxo-6-methylbenzoate.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Tert-butyl 2-oxo-6-methylbenzoate.
Reduction: Tert-butyl 2-hydroxy-6-methylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 2-hydroxy-6-methylbenzoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed esterification and hydrolysis reactions. It can also be used to investigate the metabolic pathways involving benzoates.
Medicine: this compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, this compound can be used as a stabilizer in polymers and as an additive in lubricants to enhance their performance.
Mechanism of Action
The mechanism of action of tert-butyl 2-hydroxy-6-methylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to release the corresponding acid and alcohol. The molecular pathways involved in its action include the esterification and hydrolysis pathways, which are essential for its metabolic processing.
Comparison with Similar Compounds
Tert-butyl 2-hydroxybenzoate: Similar structure but lacks the methyl group at the 6-position.
Tert-butyl 4-hydroxybenzoate: Similar structure but the hydroxyl group is at the 4-position.
Methyl 2-hydroxy-6-methylbenzoate: Similar structure but has a methyl group instead of a tert-butyl group.
Uniqueness: Tert-butyl 2-hydroxy-6-methylbenzoate is unique due to the presence of both the tert-butyl group and the methyl group on the benzoate moiety. This combination of functional groups imparts distinct chemical properties, such as increased steric hindrance and altered reactivity, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
tert-butyl 2-hydroxy-6-methylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-8-6-5-7-9(13)10(8)11(14)15-12(2,3)4/h5-7,13H,1-4H3 |
InChI Key |
RWGHLFZGIKEJTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


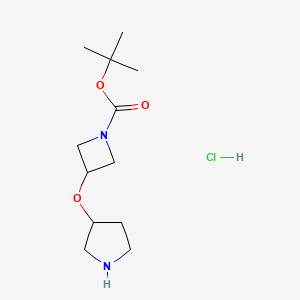
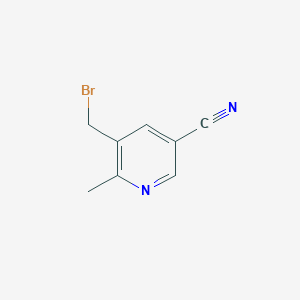
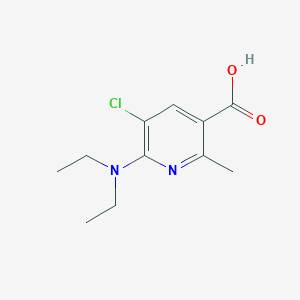
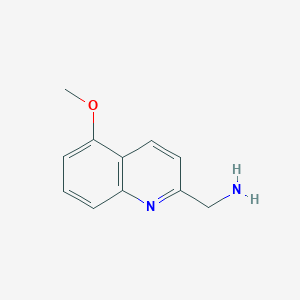
![6-Fluoro-3'-formyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12998835.png)
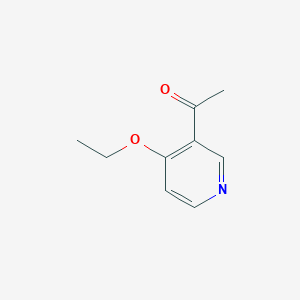
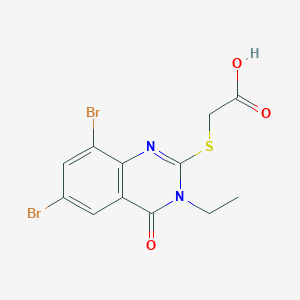


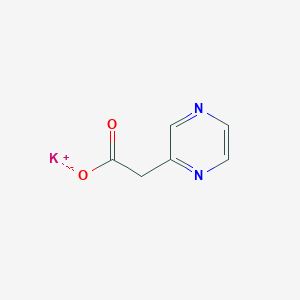
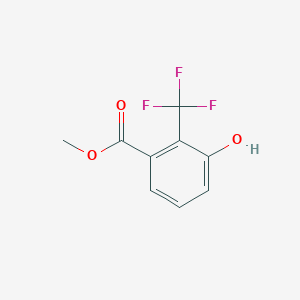
![5-Bromo-2-cyclopropyl-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12998868.png)

